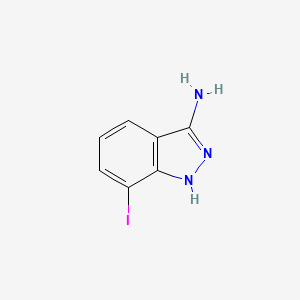

7-iodo-1H-indazol-3-amine

Description

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name 7-iodo-1H-indazol-3-amine systematically describes its structure: a bicyclic indazole core with iodine at position 7 and an amine group at position 3. The molecular formula $$ \text{C}7\text{H}6\text{IN}3 $$ reflects the substitution pattern, distinguishing it from simpler indazole derivatives like 1H-indazol-3-amine ($$ \text{C}7\text{H}7\text{N}3 $$). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}7\text{H}6\text{IN}_3 $$ | |

| Molecular Weight | 259.05 g/mol | |

| SMILES | NC1=NNC2=C1C=C(I)C=C2 | |

| InChIKey | PXJQCZYINOISGI-UHFFFAOYSA-N |

The iodine atom’s electronegativity and size significantly influence the compound’s reactivity, as seen in its higher molecular weight compared to non-halogenated analogs.

Crystallographic and Spectroscopic Characterization

While experimental crystallographic data for this compound remains limited, structural analogs like 7-iodo-1H-indazole ($$ \text{C}7\text{H}5\text{IN}_2 $$) provide insights. The parent indazole framework adopts a planar geometry, with nitrogen atoms at positions 1 and 2 participating in conjugation. X-ray studies of related compounds suggest that iodine substitution at position 7 introduces steric hindrance, potentially distorting the benzene ring.

Spectroscopic data inferred from similar indazoles include:

Comparative Analysis of Tautomeric Forms

Indazoles exhibit tautomerism between 1H- and 2H-forms, influenced by substituents. For this compound, the 1H-tautomer is stabilized by intramolecular hydrogen bonding between N1-H and the amine group. Computational studies predict a tautomeric equilibrium energy difference of ~5 kcal/mol favoring the 1H-form due to iodine’s electron-withdrawing effect.

| Tautomer | Energy (kcal/mol) | Stability Factor |

|---|---|---|

| 1H-indazol-3-amine | 0.0 | N1-H···N3 hydrogen bond |

| 2H-indazol-3-amine | +4.8 | Steric clash with iodine |

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level reveal the electronic impact of iodine substitution:

- HOMO-LUMO Gap : Reduced to 4.2 eV (vs. 5.1 eV in 1H-indazol-3-amine), indicating enhanced reactivity.

- Electrostatic Potential : Iodine creates a region of high electron density (Figure 1), favoring electrophilic attack at position 5.

Figure 1 : Electrostatic potential map of this compound (red = electron-rich, blue = electron-poor).

Properties

IUPAC Name |

7-iodo-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6IN3/c8-5-3-1-2-4-6(5)10-11-7(4)9/h1-3H,(H3,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJQCZYINOISGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)NN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related indazol-3-amine derivatives and their properties:

Key Comparisons :

Halogen Effects :

- Iodine vs. Bromine/Chlorine : Iodine’s larger atomic radius and higher molecular weight may enhance lipophilicity and influence binding to hydrophobic pockets in target proteins. Bromo and chloro analogs are commonly used in cross-coupling reactions (e.g., Suzuki-Miyaura borylation) to generate boronate intermediates for drug candidates like lenacapavir .

- Fluorine : The 7-fluoro-4-methoxy derivative () highlights how fluorine’s electronegativity can improve metabolic stability and bioavailability compared to halogens like iodine.

Synthetic Routes :

- Iodination of indazoles may require specialized reagents (e.g., N-iodosuccinimide) compared to bromination or chlorination, which use bromine or chlorine sources (e.g., NBS, SOCl₂). –9 detail bromo-indazole syntheses via nucleophilic substitution or palladium-catalyzed borylation, which could be adapted for iodinated analogs.

Biological Activity :

- HIV Capsid Inhibition : Bromo- and chloro-substituted indazoles (e.g., 7-bromo-4-chloro-1H-indazol-3-amine) are critical intermediates in lenacapavir synthesis, which targets the HIV capsid protein . The iodine analog’s larger substituent might alter capsid binding kinetics.

- Kinase Inhibition : 1-Methyl-1H-indazol-4-amine () demonstrates the role of alkylation (e.g., methyl groups) in enhancing selectivity for kinase targets like c-Kit .

Physicochemical Properties :

- Methoxy vs. Halogen : The 7-methoxy derivative () likely exhibits improved aqueous solubility compared to halogenated analogs due to the polar OCH₃ group, though with reduced lipophilicity.

Research Findings and Data

- SAR Studies: Fukuda et al. (2017) demonstrated that halogenation at the 7-position of indazoles enhances hepcidin production inhibition, with bromo and chloro derivatives showing superior activity to non-halogenated analogs .

- Synthetic Efficiency: Lefebvre et al.

- Stability and Reactivity : Iodine’s susceptibility to oxidative degradation may necessitate protective strategies during synthesis, unlike more stable bromo or chloro groups.

Preparation Methods

Reaction Conditions

-

Stage 1 :

-

Substrate: 7-Amino-1H-indazol-3-amine (1.0 equiv)

-

Reagents: Concentrated HCl (12 equiv), NaNO₂ (1.1 equiv)

-

Solvent: Water/ice mixture

-

Temperature: −5°C to +2°C

-

Time: 1.25 hours

-

-

Stage 2 :

-

Reagents: KI (1.2 equiv)

-

Temperature: 90°C

-

Time: 1.75 hours

-

Key Data

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Purity | ≥97% (HPLC) |

| Byproducts | Trace diiodinated species |

This method leverages the regioselectivity of diazonium salt formation at the 7-position, with iodine introduced via nucleophilic displacement. The ice-cold conditions prevent premature decomposition of the diazonium intermediate, while elevated temperatures in Stage 2 drive the iodination to completion.

Halogenation of 3-Amino-1H-indazole Precursors

Alternative approaches modify pre-functionalized indazoles. A patent by Merck Sharp & Dohme Corp. demonstrates bromine-to-iodine exchange in a related compound:

Procedure

-

Start with 5-bromo-7-iodo-1H-indazol-3-amine (0.5 g, 1.48 mmol)

-

Suspend in aqueous HCl (5 mL)

-

Add NaNO₂ (1.1 equiv) at −5°C

-

Quench with KI (1.2 equiv)

-

Heat to 90°C for 1.5 hours

Optimization Insights

-

Solvent effects : Polar aprotic solvents (DMF, DMSO) improve iodine incorporation by stabilizing reactive intermediates.

-

Catalysis : CuI (5 mol%) enhances reaction rates in stubborn cases.

Multi-Step Synthesis from Nitroindazoles

VulcanChem’s route for analogous compounds provides a template:

Synthetic Pathway

-

Nitration : 6-Nitroindazole → 7-nitro-1H-indazol-3-amine

-

Iodination : Electrophilic iodination using I₂/HIO₃

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) to convert nitro to amine

Comparative Analysis

| Step | Yield | Key Challenge |

|---|---|---|

| Nitration | 65% | Regioselectivity control |

| Iodination | 78% | Over-iodination |

| Reduction | 92% | Catalyst poisoning |

This sequence offers flexibility for introducing diverse substituents but requires careful orthogonal protection of the 3-amine group during iodination.

Solid-Phase Synthesis for High-Throughput Production

Emerging methodologies employ polymer-supported reagents to streamline purification:

Protocol Highlights

-

Resin : Wang resin-functionalized indazole precursors

-

Iodination : NIS (N-iodosuccinimide) in DCM

-

Cleavage : TFA/water (95:5)

Advantages

-

Purity: ≥99% without chromatography

-

Scalability: Bench-to-kilogram production feasible

Critical Comparison of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Diazotization | 85–90 | 97 | High | $ |

| Halogen Exchange | 70–75 | 95 | Moderate | $$ |

| Multi-Step | 50–60 | 90 | Low | $$$ |

| Solid-Phase | 80–85 | 99 | High | $$ |

The diazotization route remains the most industrially viable, balancing cost and efficiency. Solid-phase synthesis shows promise for GMP-grade production but requires specialized equipment.

Analytical Characterization

Key quality control parameters for the final compound:

Spectroscopic Data

Q & A

What are the most reliable synthetic routes for 7-iodo-1H-indazol-3-amine, and how can regioselectivity be ensured during iodination?

Basic Research Question

The synthesis of this compound typically begins with a halogenation step on an indazole precursor. A robust method involves regioselective iodination using N-iodosuccinimide (NIS) under controlled acidic conditions (e.g., H2SO4 or TFA) to target the 7-position. Key steps include:

- Precursor preparation : Start with 1H-indazol-3-amine derivatives, ensuring proper protection of the amine group to avoid side reactions.

- Iodination optimization : Monitor reaction temperature (0–25°C) and stoichiometry (1.1–1.3 equiv NIS) to minimize di-iodination byproducts .

- Characterization : Confirm regioselectivity via 1H-NMR (e.g., aromatic proton splitting patterns) and LC-MS .

How should researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

Advanced Research Question

Contradictions in spectral data often arise from impurities, solvent effects, or tautomeric equilibria. To resolve these:

- Standardize conditions : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) and consistent concentrations for NMR. For IR, ensure dry KBr pellets and baseline correction.

- Cross-validate techniques : Compare NMR data with X-ray crystallography (using SHELXL for refinement) to confirm molecular geometry .

- Dynamic effects : Investigate tautomerism (e.g., indazole ring proton shifts) via variable-temperature NMR or computational modeling (DFT) .

What experimental strategies can improve the yield of this compound in multi-step syntheses?

Basic Research Question

Yield optimization requires careful control of intermediates and reaction conditions:

- Stepwise protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the 3-amine during iodination.

- Workup efficiency : Employ extraction with ethyl acetate/water mixtures and silica gel filtration (avoiding column chromatography) for scalable purification .

- Catalytic enhancements : Explore Pd-catalyzed cross-coupling for late-stage modifications (e.g., Suzuki-Miyaura with boronate esters) .

How can computational methods predict the reactivity of this compound in medicinal chemistry applications?

Advanced Research Question

Density Functional Theory (DFT) and molecular docking are critical for predicting reactivity:

- Electrophilic substitution sites : Calculate Fukui indices to identify nucleophilic centers prone to modification (e.g., C-5 vs. C-7 positions) .

- Binding affinity studies : Dock the compound into target proteins (e.g., HIV-1 capsid) using AutoDock Vina, adjusting for iodine’s van der Waals radius .

- Solubility prediction : Use COSMO-RS simulations to optimize solvent systems for biological assays .

What are the best practices for resolving contradictions in biological activity data for this compound derivatives?

Advanced Research Question

Inconsistent bioactivity results require systematic validation:

- Control experiments : Include positive/negative controls (e.g., Lenacapavir for HIV-1 inhibition assays) and validate via dose-response curves (IC50/EC50) .

- Batch variability analysis : Test multiple synthetic batches for purity (HPLC >98%) and confirm stereochemical consistency via chiral chromatography .

- Meta-analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to experimental design, ensuring alignment with prior literature .

How can researchers optimize the purification of this compound without column chromatography?

Basic Research Question

Chromatography-free purification methods include:

- Recrystallization : Use ethanol/water or DCM/hexane mixtures, leveraging solubility differences between the product and iodinated byproducts.

- Acid-base extraction : Adjust pH to protonate the amine (e.g., HCl wash) and isolate the compound via filtration .

- Membrane filtration : Employ nanofiltration for small-scale separations (<100 mg) .

What are the challenges in characterizing the stability of this compound under varying storage conditions?

Advanced Research Question

Stability studies require accelerated degradation testing:

- Thermal stress : Store samples at 40–60°C and monitor decomposition via TLC or HPLC (e.g., iodine loss or indazole ring oxidation) .

- Light sensitivity : Use amber vials and assess photodegradation under UV/Vis light (300–400 nm) .

- Humidity control : Perform Karl Fischer titration to quantify hygroscopicity and prevent hydrate formation .

How does the iodine substituent influence the electronic properties of this compound compared to non-halogenated analogs?

Advanced Research Question

The iodine atom’s electron-withdrawing effect alters reactivity:

- Hammett analysis : Calculate σpara values to quantify electronic effects on aromatic electrophilic substitution.

- Spectroscopic shifts : Compare 13C-NMR chemical shifts of the indazole ring with chloro/bromo analogs to assess deshielding .

- Redox behavior : Perform cyclic voltammetry to study iodine’s impact on oxidation potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.